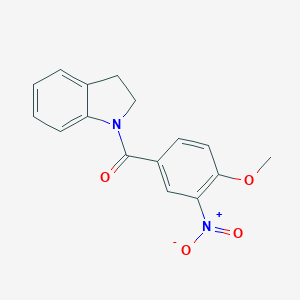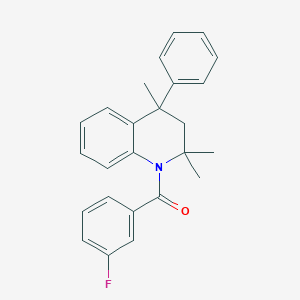![molecular formula C15H12F3N3 B447601 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile](/img/structure/B447601.png)
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a nicotinonitrile core substituted with dimethyl and trifluoromethyl-phenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile typically involves a multi-step process:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core. This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions. This step often requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Trifluoromethyl-Phenylamino Group: The final step involves the nucleophilic aromatic substitution reaction where the trifluoromethyl-phenylamino group is attached to the nicotinonitrile core. This reaction typically uses a trifluoromethyl aniline derivative and a suitable leaving group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nicotinonitrile core facilitates its integration into biological systems. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-(3-chlorophenylamino)-nicotinonitrile
- 4,6-Dimethyl-2-(3-bromophenylamino)-nicotinonitrile
- 4,6-Dimethyl-2-(3-methylphenylamino)-nicotinonitrile
Uniqueness
Compared to its analogs, 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a more potent and durable candidate for various applications, particularly in medicinal chemistry where such properties are highly desirable.
Eigenschaften
Molekularformel |
C15H12F3N3 |
|---|---|
Molekulargewicht |
291.27g/mol |
IUPAC-Name |
4,6-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F3N3/c1-9-6-10(2)20-14(13(9)8-19)21-12-5-3-4-11(7-12)15(16,17)18/h3-7H,1-2H3,(H,20,21) |
InChI-Schlüssel |
QWTKKFHPGHQVIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=CC(=C2)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=CC(=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chloro-4-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447519.png)

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447522.png)
![2-{4-nitrophenyl}-5-methyl-4-[N-(3-pyridinylmethyl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447524.png)
![8-nitro-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447525.png)
![5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447528.png)
![8-ethoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447529.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447530.png)

![10-(4-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B447534.png)
![2-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447536.png)
![2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447537.png)

![2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447539.png)
